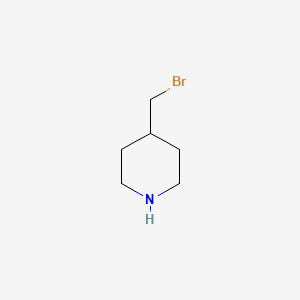

4-(Bromomethyl)piperidine

Overview

Description

4-(Bromomethyl)piperidine (CAS: 65920-56-1) is a brominated piperidine derivative with a molecular formula of C₆H₁₂BrN. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its piperidine core—a six-membered ring containing one nitrogen atom—provides structural rigidity, while the bromomethyl group (-CH₂Br) enables nucleophilic substitution reactions, making it valuable for alkylation and cross-coupling strategies.

Key applications include:

- Medicinal Chemistry: Synthesis of anti-Alzheimer’s drug candidates (e.g., Claulansine F–Donepezil hybrids) via N-alkylation reactions .

- Polymer Science: Preparation of 4-vinylbenzyl piperidine monomers for anionic polymerization studies .

- Heterocyclic Frameworks: Construction of piperidine-containing bioactive compounds with antidiabetic and antioxidant properties .

Preparation Methods

Direct Bromination of 4-Methylpiperidine Derivatives

A common and practical approach to synthesize 4-(bromomethyl)piperidine involves bromination of 4-methylpiperidine or its protected derivatives using brominating agents such as bromine (Br2), phosphorus tribromide (PBr3), or N-bromosuccinimide (NBS).

Bromination Using N-Bromosuccinimide (NBS)

- Methodology: The bromination of tert-butyl 4-methylpiperidine-1-carboxylate with NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions is widely used. This method selectively brominates the methyl group to yield tert-butyl this compound-1-carboxylate, a protected form of this compound.

- Reaction conditions: Reflux in an inert solvent, typically under radical initiation.

- Advantages: High selectivity and yield, easier purification due to the protected amine.

- Industrial relevance: Scalable for industrial production with controlled reaction parameters to maintain purity and yield.

Bromination Using Phosphorus Tribromide (PBr3)

- Methodology: 4-(Hydroxymethyl)piperidine derivatives can be converted to this compound by treatment with phosphorus tribromide in chloroform at elevated temperatures (~45°C).

- Example: A detailed synthesis of 4-(bromomethyl)pyridinium bromide (a related compound) was performed by dissolving the hydroxymethyl precursor in hydrobromic acid, isolating the hydroxymethyl salt, then reacting with PBr3 in chloroform under reflux for 4.5 hours, yielding the bromomethyl derivative in 93% yield.

- Advantages: High yield and straightforward procedure.

- Limitations: Use of PBr3 requires careful handling due to its corrosive nature.

Multi-Step Synthesis via Piperidin-4-One Intermediates

An alternative approach involves the synthesis of piperidin-4-one derivatives followed by functionalization at the 4-position.

- General procedure: Starting from 4-piperidone hydrochloride, alkylation or substitution reactions introduce the bromomethyl group.

- Example: The synthesis of N-alkylated piperidin-4-one analogs involves reaction with benzyl bromide and potassium carbonate in dichloromethane, followed by extraction and purification. This approach allows for the introduction of various substituents, including bromomethyl groups, through subsequent functional group transformations.

- Advantages: Flexibility in modifying the piperidine ring; useful for complex molecule synthesis.

- Limitations: Multi-step and may require chromatographic purification.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| NBS Bromination | tert-butyl 4-methylpiperidine-1-carboxylate | NBS + AIBN (radical initiator) | Reflux in inert solvent | High (up to 99%) | Selective bromination; protected amine |

| PBr3 Bromination | 4-(Hydroxymethyl)piperidine salt | Phosphorus tribromide (PBr3) | Reflux in chloroform (~45°C) | 93% | Direct conversion; corrosive reagent |

| Alkylation of 4-piperidone | 4-Piperidone hydrochloride | Benzyl bromide + K2CO3 | Room temperature, 16 h, DCM solvent | Moderate to high | Multi-step; allows diverse substitutions |

| NBS Bromination of Pyridine Analog | 4-Acetylpyridine | NBS | 60-75°C in ester solvent | ~97% | Industrial scale; mother liquor recycling |

Research Findings and Practical Considerations

- Selectivity and Purity: The use of NBS with radical initiators offers high selectivity for bromomethylation without overbromination. Protecting groups such as tert-butyl carbamate on the piperidine nitrogen improve handling and purification.

- Environmental and Safety Aspects: The PBr3 method, while effective, involves hazardous reagents requiring strict safety protocols. NBS-based methods are generally safer and more environmentally benign.

- Industrial Scalability: Recycling of solvents and mother liquors, as demonstrated in pyridine derivative brominations, can be adapted to piperidine bromomethylation to improve cost-efficiency and reduce waste.

- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are standard for monitoring reaction progress and confirming product structure.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes S<sub>N</sub>2 and S<sub>N</sub>1 substitutions with a variety of nucleophiles. Key reactions include:

Amine Alkylation

4-(Bromomethyl)piperidine reacts with primary/secondary amines to form quaternary ammonium salts or tertiary amines. For example:

-

Reaction with piperidine in DMF yields 4-(piperidinylmethyl)piperidine (yield: 85–92%) .

-

Substitution with morpholine produces 4-(morpholinomethyl)piperidine at 60°C (yield: 78%) .

Thiol and Alkoxide Substitutions

-

Reaction with sodium thiophenolate generates 4-(phenylthiomethyl)piperidine (yield: 82%) .

-

Alkoxides (e.g., NaOMe) produce ether derivatives, though steric hindrance from the piperidine ring may reduce yields.

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form 4-vinylpiperidine , a precursor for polymer chemistry.

-

Using KOtBu in THF at 70°C achieves 75% conversion.

Reduction Reactions

The bromomethyl group can be reduced to a methyl group:

-

LiAlH<sub>4</sub> in THF reduces the C–Br bond to yield 4-methylpiperidine (yield: 68%).

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) provides similar products but with lower selectivity due to potential ring hydrogenation.

Oxidation Reactions

Oxidation of the bromomethyl group is less common but feasible:

-

KMnO<sub>4</sub> in acidic conditions oxidizes the group to a carboxylic acid, forming 4-(carboxymethyl)piperidine (yield: 45%).

Coupling Reactions

The bromine atom participates in cross-coupling reactions :

-

Suzuki–Miyaura coupling with arylboronic acids forms biaryl derivatives (e.g., 4-(benzylmethyl)piperidine, yield: 65%) .

-

Buchwald–Hartwig amination with aryl amines yields N-alkylated products .

Mechanistic Insights

-

Steric Effects : The piperidine ring’s chair conformation influences reaction rates. Axial bromomethyl groups exhibit slower S<sub>N</sub>2 substitution due to increased steric hindrance .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states in substitution reactions .

Scientific Research Applications

Neurological Disorders

Research indicates that 4-(Bromomethyl)piperidine derivatives can act as pharmacophores for treating neurological disorders such as Alzheimer's disease. The compound has shown potential in modulating neurotransmitter systems, particularly through interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial in cognitive function.

- Case Study : A study demonstrated that modifications to the piperidine structure enhanced brain exposure and inhibitory activity against AChE, suggesting promising avenues for Alzheimer's treatment .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that derivatives of this compound are effective against various bacterial strains.

- Case Study : In antimicrobial evaluations, derivatives showed minimum inhibitory concentration (MIC) values as low as 1.5 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Anticancer Properties

This compound has been studied for its anticancer effects. Compounds derived from it have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.

- Case Study : A derivative was found to have an IC50 of 700 nM against leukemia cell lines, highlighting its potential as an anticancer agent .

Organic Synthesis Applications

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for various substitution reactions, enabling the construction of diverse chemical entities.

Synthetic Routes

The typical synthetic routes involve nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms N-oxides from the piperidine ring | Hydrogen peroxide, mCPBA |

| Reduction | Converts bromine to hydrogen | Pd/C catalytic hydrogenation |

| Substitution | Replaces bromine with nucleophiles | Sodium azide, potassium thiolate |

Industrial Applications

In addition to its laboratory uses, this compound is valuable in industrial settings as a building block for specialty chemicals and materials. Its unique properties facilitate the development of novel compounds for various applications.

Summary of Research Findings

The applications of this compound span several domains:

- Neurological Applications : Potential use in drug design targeting cognitive disorders.

- Antimicrobial Activity : Effective against key bacterial strains.

- Anticancer Properties : Demonstrated efficacy in inhibiting cancer cell growth.

- Organic Synthesis : Versatile intermediate for creating complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)piperidine depends on its application. In biological systems, it may act by modifying specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The exact mechanism varies based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs of 4-(Bromomethyl)piperidine

Key Observations :

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃O): Increase compound polarity and stability but may reduce nucleophilicity (e.g., 4-(4-Nitrophenyl)piperidine, melting point 95°C) .

- Brominated Derivatives : this compound and 4-(4-Bromophenyl)piperidine HCl exhibit high reactivity in alkylation and coupling reactions due to the bromide leaving group .

Physical Properties

Table 2: Comparative Physical Properties

Reactivity and Stability

- This compound : Highly reactive in SN2 reactions due to the primary bromide. For example, it reacts with piperidine to form 4-(piperidin-1-ylmethyl)benzofuran derivatives in ~63% yield .

- 4-(4-Nitrophenyl)piperidine : Stability concerns due to nitro group sensitivity under reducing conditions .

- Microwave-Assisted Reactions : Methyl 4-(bromomethyl)benzoate (a related bromomethyl compound) achieves 100% conversion in microwave-mediated N-alkylation, highlighting the efficiency of bromomethyl groups in such protocols .

Biological Activity

4-(Bromomethyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, making it a subject of interest in drug discovery and development. Understanding its biological activity involves examining its interactions with various biological targets, including enzymes and receptors, as well as its implications in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group attached to the piperidine ring. The piperidine nucleus is a versatile scaffold that can be modified to enhance biological activity. The introduction of halogen substituents like bromine can significantly influence the compound's lipophilicity and reactivity, thereby affecting its interaction with biological targets.

Antimicrobial and Antioxidant Properties

Research indicates that piperidine derivatives, including this compound, possess notable antimicrobial and antioxidant activities. For instance, studies have shown that various piperidine analogs exhibit significant antibacterial properties against different strains of bacteria. The presence of the bromomethyl group enhances these activities by improving the compound's interaction with bacterial cell membranes .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission, and their inhibition is a common strategy in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated varying degrees of AChE inhibition, suggesting that this compound may also exhibit potential in this area .

Study on Antimicrobial Activity

In a comparative study of piperidine derivatives, this compound was tested against several bacterial strains. The results indicated that this compound showed moderate to high antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing the biological efficacy of piperidine derivatives .

Study on Neuroprotective Effects

Another significant study focused on the neuroprotective effects of piperidine derivatives, including this compound. The research involved assessing the compound's ability to inhibit AChE activity in vitro. The findings revealed that this compound exhibited promising AChE inhibitory activity, suggesting its potential use in developing treatments for Alzheimer's disease .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Bromomethyl)piperidine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves bromination of piperidine derivatives. A common method includes nucleophilic substitution reactions using reagents like or (N-bromosuccinimide) under controlled conditions. For example, bromination of 4-(hydroxymethyl)piperidine with in anhydrous dichloromethane at 0–5°C can yield the target compound. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be adapted for structural analogs, as seen in similar piperidine-bromophenyl derivatives . Key parameters affecting yield include:

- Temperature control to minimize side reactions (e.g., elimination).

- Use of anhydrous solvents to prevent hydrolysis.

- Stoichiometric ratios of brominating agents to precursors (typically 1:1 to 1:1.2).

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Analytical validation requires:

- HPLC : To assess purity (>95% is standard for research-grade material).

- NMR : and spectra to confirm substitution patterns (e.g., bromomethyl peak at ~3.3–3.7 ppm in NMR).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (, m/z ≈ 178–180) .

Q. What safety protocols are critical when handling this compound?

This compound is a potential alkylating agent and irritant. Key precautions include:

- Use of PPE (gloves, goggles, lab coat) in a fume hood.

- Immediate neutralization of spills with sodium bicarbonate.

- Storage in airtight containers under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in neurological targets?

The bromomethyl group serves as a reactive handle for derivatization. Strategies include:

- Coupling with pharmacophores : Attach aryl/heteroaryl groups via Suzuki-Miyaura coupling to modulate receptor affinity (e.g., serotonin or dopamine receptors) .

- Quaternary ammonium salt formation : Enhances blood-brain barrier permeability for neuroactive compounds .

- SAR Studies : Test analogs with fluorinated or trifluoromethyl substituents to improve metabolic stability, as seen in related piperidine derivatives .

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies may arise from assay conditions or structural impurities. Mitigation approaches:

- Dose-response curves : Confirm activity across multiple concentrations.

- Metabolic stability assays : Use liver microsomes to assess degradation rates.

- Crystallography/Molecular Docking : Compare binding modes in target proteins (e.g., kinases or GPCRs) to explain potency variations .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- DFT Calculations : Model transition states for SN2 reactions with thiols or amines (e.g., glutathione in cytotoxicity assays).

- Molecular Dynamics : Simulate solvation effects in polar aprotic vs. protic solvents.

- QSPR Models : Correlate Hammett constants () of substituents with reaction rates .

Q. How can in vivo studies optimize the pharmacokinetics of this compound-based prodrugs?

- Prodrug Design : Mask the bromomethyl group with ester or carbamate linkers that hydrolyze in physiological conditions.

- Pharmacokinetic Profiling : Measure , , and bioavailability in rodent models.

- Toxicokinetics : Monitor metabolites via LC-MS/MS to identify hepatotoxic or nephrotoxic intermediates .

Q. Methodological Considerations

Q. What techniques quantify trace impurities in this compound batches?

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual solvents).

- ICP-OES : Measure heavy metal contaminants (e.g., Pd from catalytic reactions).

- Karl Fischer Titration : Quantify water content (<0.1% for hygroscopic batches) .

Q. How do researchers validate the stability of this compound under long-term storage?

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC.

- Freeze-Thaw Cycles : Assess precipitation or hydrolysis in aqueous buffers.

- Light Sensitivity Tests : Use UV-Vis spectroscopy to detect photodegradation products .

Properties

IUPAC Name |

4-(bromomethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEVNPHRPRHQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542397 | |

| Record name | 4-(Bromomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69719-84-2 | |

| Record name | 4-(Bromomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.